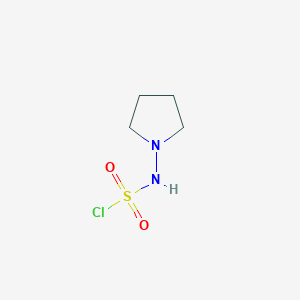
Pyrrolidin-1-ylsulfamyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidin-1-ylsulfamyl chloride is a chemical compound that features a pyrrolidine ring attached to a sulfamyl chloride group. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the pyrrolidine ring and the sulfamyl chloride group endows the compound with unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidin-1-ylsulfamyl chloride typically involves the reaction of pyrrolidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows: [ \text{Pyrrolidine} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrolidin-1-ylsulfamyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfamyl chloride group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Addition Reactions: The compound can react with electrophiles or nucleophiles, adding new functional groups to the molecule.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to neutralize the by-products.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Wissenschaftliche Forschungsanwendungen
Pyrrolidin-1-ylsulfamyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.
Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of infections and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of pyrrolidin-1-ylsulfamyl chloride involves its ability to react with various nucleophiles and electrophiles. The sulfamyl chloride group is highly reactive, allowing the compound to form covalent bonds with target molecules. This reactivity is exploited in the synthesis of complex molecules and the modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidin-1-ylsulfamyl chloride can be compared with other similar compounds, such as:
Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a building block for more complex molecules.
Sulfonyl Chlorides: A class of compounds that includes sulfonyl chloride, which is used in the synthesis of sulfonamides and other derivatives.
Pyrrolidinone: A lactam derivative of pyrrolidine that has different chemical properties and applications.
Uniqueness: The uniqueness of this compound lies in the combination of the pyrrolidine ring and the sulfamyl chloride group. This combination imparts distinct reactivity and versatility, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
89316-31-4 |
|---|---|
Molekularformel |
C4H9ClN2O2S |
Molekulargewicht |
184.65 g/mol |
IUPAC-Name |
N-pyrrolidin-1-ylsulfamoyl chloride |
InChI |
InChI=1S/C4H9ClN2O2S/c5-10(8,9)6-7-3-1-2-4-7/h6H,1-4H2 |
InChI-Schlüssel |
QRGGBRYFORSGRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)NS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-4-(phenylmethyl)-](/img/structure/B14147422.png)

![2-[2-Ethoxy-4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14147445.png)

![diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate](/img/structure/B14147461.png)

![2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-chlorophenyl)acetamide](/img/structure/B14147485.png)


![2-[[4-Amino-6-(2-methoxyanilino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14147504.png)
![2-[(5-{1-[(3-chlorophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14147507.png)
